molecular formula C12H16OSn B14344777 Trimethyl(3-methyl-1-benzofuran-2-yl)stannane CAS No. 96336-09-3

Trimethyl(3-methyl-1-benzofuran-2-yl)stannane

Cat. No.: B14344777
CAS No.: 96336-09-3
M. Wt: 294.96 g/mol
InChI Key: IFBXDOJANBRODI-UHFFFAOYSA-N
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Description

Trimethyl(3-methyl-1-benzofuran-2-yl)stannane is an organotin compound featuring a benzofuran ring substituted with a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(3-methyl-1-benzofuran-2-yl)stannane typically involves the introduction of a trimethylstannyl group to a benzofuran derivative. One common method is the reaction of 3-methyl-1-benzofuran-2-yl lithium with trimethyltin chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-methyl-1-benzofuran-2-yl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the stannane group to other functional groups.

    Substitution: The trimethylstannyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or organometallic reagents are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups.

Scientific Research Applications

Trimethyl(3-methyl-1-benzofuran-2-yl)stannane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Trimethyl(3-methyl-1-benzofuran-2-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can facilitate the binding of the compound to specific sites, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(2-benzofuranyl)stannane
  • Trimethyl(3-methyl-2-benzofuranyl)stannane
  • Trimethyl(3,5-dimethyl-2-benzofuranyl)stannane

Uniqueness

Trimethyl(3-methyl-1-benzofuran-2-yl)stannane is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

96336-09-3

Molecular Formula

C12H16OSn

Molecular Weight

294.96 g/mol

IUPAC Name

trimethyl-(3-methyl-1-benzofuran-2-yl)stannane

InChI

InChI=1S/C9H7O.3CH3.Sn/c1-7-6-10-9-5-3-2-4-8(7)9;;;;/h2-5H,1H3;3*1H3;

InChI Key

IFBXDOJANBRODI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)[Sn](C)(C)C

Origin of Product

United States

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